WNV NS3 Protease Substrate Turnover: GRR vs GKR Kinetics
The GRR sequence in Boc-Gly-Arg-Arg-MCA is cleaved by West Nile virus (WNV) NS2BH-NS3 protease heterodimeric complex, but its catalytic efficiency (kcat/Km) is lower than that of the analogous Boc-Gly-Lys-Arg-MCA substrate. The P2 arginine-to-lysine substitution increases kcat/Km, consistent with molecular modeling showing a stronger interaction between P2 Lys and the NS2BH activator peptide [1]. This establishes the GRR substrate as the appropriate baseline comparator for identifying inhibitors that exploit the P2 arginine pocket, as opposed to the P2 lysine-optimized substrate. No comparable data exist for the free peptide H-Gly-Arg-Arg-OH, which is used as the synthetic precursor .
| Evidence Dimension | Catalytic efficiency (kcat/Km) toward WNV NS2BH-NS3 protease |
|---|---|
| Target Compound Data | Boc-Gly-Arg-Arg-MCA: kcat/Km lower than Boc-Gly-Lys-Arg-MCA (exact numerical values not extracted in accessible abstract; rank-order reported) |
| Comparator Or Baseline | Boc-Gly-Lys-Arg-MCA: higher kcat/Km than Boc-Gly-Arg-Arg-MCA |
| Quantified Difference | Higher for Boc-Gly-Lys-Arg-MCA (qualitative rank-order confirmed in primary source) |
| Conditions | WNV NS2BH-NS3 protease heterodimeric complex expressed in E. coli; fluorogenic assay with AMC release monitored fluorescence. |
Why This Matters
For procurement decisions, the GRR sequence provides the specific P2 arginine recognition necessary to develop and validate inhibitors targeting the arginine-binding pocket of flavivirus NS3 proteases, a binding mode not accessible with lysine-optimized substrates.
- [1] Chappell KJ, Stoermer MJ, Fairlie DP, Young PR. Characterization of the West Nile virus protease substrate specificity and inhibitors. Int J Biochem Cell Biol. 2006;39(3):607-617. View Source
